Acetamido(3-phenylpropyl)propanedioic acid
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Overview
Description
Acetamido(3-phenylpropyl)propanedioic acid is an organic compound that belongs to the class of carboxylic acids It is characterized by the presence of an acetamido group attached to a 3-phenylpropyl chain, which is further connected to a propanedioic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamido(3-phenylpropyl)propanedioic acid typically involves multi-step organic reactions. One common method is the acylation of 3-phenylpropylamine with acetic anhydride to form N-acetyl-3-phenylpropylamine. This intermediate is then subjected to a malonic ester synthesis, where it reacts with diethyl malonate in the presence of a strong base such as sodium ethoxide. The resulting product is then hydrolyzed and decarboxylated to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Acetamido(3-phenylpropyl)propanedioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acetamido group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamido group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Acetamido(3-phenylpropyl)propanedioic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Acetamido(3-phenylpropyl)propanedioic acid involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with proteins, influencing their structure and function. Additionally, the phenylpropyl chain can interact with hydrophobic pockets in enzymes or receptors, modulating their activity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Propanedioic acid (Malonic acid): A simple dicarboxylic acid with similar reactivity but lacks the acetamido and phenylpropyl groups.
Propanedioic acid, propyl-: Similar structure but with a propyl group instead of a phenylpropyl chain.
Uniqueness
Acetamido(3-phenylpropyl)propanedioic acid is unique due to the presence of both an acetamido group and a phenylpropyl chain. These functional groups confer specific reactivity and interaction capabilities, making the compound valuable for specialized applications in research and industry.
Properties
CAS No. |
62732-55-2 |
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Molecular Formula |
C14H17NO5 |
Molecular Weight |
279.29 g/mol |
IUPAC Name |
2-acetamido-2-(3-phenylpropyl)propanedioic acid |
InChI |
InChI=1S/C14H17NO5/c1-10(16)15-14(12(17)18,13(19)20)9-5-8-11-6-3-2-4-7-11/h2-4,6-7H,5,8-9H2,1H3,(H,15,16)(H,17,18)(H,19,20) |
InChI Key |
LYKKRDYHZVAHAU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(CCCC1=CC=CC=C1)(C(=O)O)C(=O)O |
Origin of Product |
United States |
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